Sporothriolide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

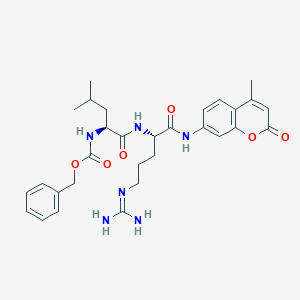

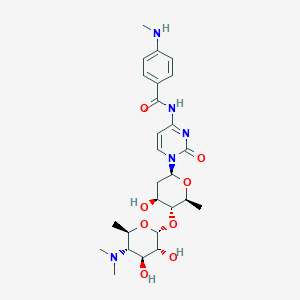

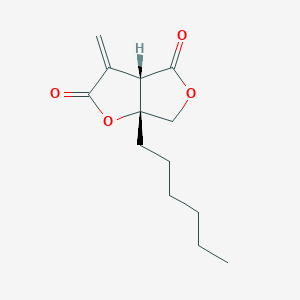

Sporothriolide is a metabolite isolated from various fungal species, including Hypoxylon monticulosum and endophytic fungi like Nodulisporium sp. It has been identified as a bioactive compound with pronounced antifungal activity, particularly against phytopathogenic fungi such as Rhizoctonia solani and Sclerotinia sclerotiorum, which are known to cause severe crop losses . The structure of sporothriolide has been established through high-resolution electrospray mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, with its crystal structure also reported .

Synthesis Analysis

The total synthesis of sporothriolide and its derivatives has been a subject of interest due to their complex molecular structures and biological activities. One approach to the asymmetric synthesis of (-)-dihydrosporothriolide involves a D-proline-catalyzed asymmetric aminooxylation and an indium-mediated Reformatsky-Claisen rearrangement, leading to a concise seven-step synthesis from n-octanal . Another synthesis route for sporothriolide itself has been achieved in seven steps from a commercially available β,γ-unsaturated carboxylic acid, featuring key steps such as a highly diastereoselective Michael addition and the base-promoted elimination of nitrous acid .

Molecular Structure Analysis

Sporothriolide and its related compounds exhibit a variety of complex molecular architectures. For instance, sporolides A and B are polycyclic macrolides with a previously undescribed molecular structure, and their structures were elucidated using NMR spectroscopy and X-ray crystallography . The biosynthesis of the sporolide cyclohexenone building block involves an enediyne polyketide synthase and a tyrosine degradation pathway . Additionally, sporothriolide-related compounds have been identified with unique scaffolds, such as the combination of sporothriolide and trienylfuranol A moieties through a Diels-Alderase-type reaction .

Chemical Reactions Analysis

The biosynthesis and chemical reactions involving sporothriolide are intricate and involve multiple enzymatic steps. The biosynthetic gene cluster for sporothriolide has been identified, and in vitro reactions have shown that sporochartines are derived from non-enzymatic Diels–Alder cycloaddition of sporothriol

科学的研究の応用

Antifungal Properties and Species-Specific Metabolite

Sporothriolide and its derivatives have been identified as potent antifungal agents. Research indicates that sporothriolide, produced by certain fungal species like Hypoxylon monticulosum, exhibits strong antifungal activities. This compound class has been observed specifically in H. monticulosum cultures, suggesting a species-specific feature within the Xylariaceae family. These findings emphasize sporothriolide's potential as a unique chemotaxonomic marker and its role in antifungal applications (Surup et al., 2014).

Novel Compounds from Marine Fungi

Sporothriolide-related compounds were also isolated from the fungus Hypoxylon monticulosum CLL-205, found in a Sphaerocladina sponge along the Tahiti coast. These compounds, including a newly reported unusual scaffold combining sporothriolide and trienylfuranol A moieties, suggest the potential for novel bioactive compounds in marine fungi, expanding the possibilities for drug discovery and biological applications (Leman-Loubière et al., 2017).

Anti-phytopathogenic Activity

Sporothriolide has shown significant anti-phytopathogenic activity, particularly against plant diseases caused by fungi like Rhizoctonia solani and Sclerotinia sclerotiorum. A metabolite produced by the endophytic fungus Nodulisporium sp. A21 in Ginkgo biloba, sporothriolide, has demonstrated potency in inhibiting these phytopathogenic fungi, indicating its potential as a lead compound for new fungicide development (Cao et al., 2016).

Biosynthetic Pathway and Genetic Studies

Further research into the biosynthetic gene cluster of sporothriolide has been conducted, revealing insights into its fungal secondary metabolite pathways. This study identified genes involved in the biosynthesis of sporothriolide and sporochartine, providing a deeper understanding of fungal metabolism and potential applications in biotechnology and pharmaceuticals (Tian et al., 2020).

Synthesis and Chemical Engineering

The synthesis of sporothriolide has been a topic of interest, with studies achieving total synthesis of this bioactive fungal metabolite. These advancements in synthetic methods can aid in drug development and the study of fungal metabolites (Kimura et al., 2021).

将来の方向性

特性

CAS番号 |

154799-92-5 |

|---|---|

製品名 |

Sporothriolide |

分子式 |

C13H18O4 |

分子量 |

238.28 g/mol |

IUPAC名 |

(3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione |

InChI |

InChI=1S/C13H18O4/c1-3-4-5-6-7-13-8-16-12(15)10(13)9(2)11(14)17-13/h10H,2-8H2,1H3/t10-,13+/m1/s1 |

InChIキー |

SADIXFOAEDYQFG-MFKMUULPSA-N |

異性体SMILES |

CCCCCC[C@]12COC(=O)[C@H]1C(=C)C(=O)O2 |

SMILES |

CCCCCCC12COC(=O)C1C(=C)C(=O)O2 |

正規SMILES |

CCCCCCC12COC(=O)C1C(=C)C(=O)O2 |

その他のCAS番号 |

154799-92-5 |

同義語 |

6-n-hexyl-3,3a,6,6a-tetrahydro-3-methylenefuro(3,4-b)furan-2,4-dione sporothriolide |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)

![6-Methyl-2-p-tolyl-imidazo[1,2-a]pyridine](/img/structure/B120508.png)